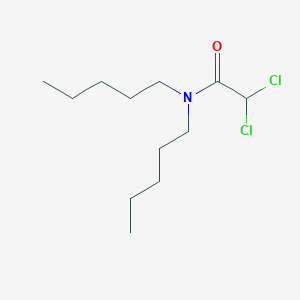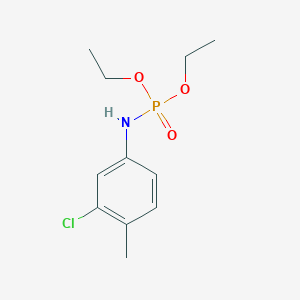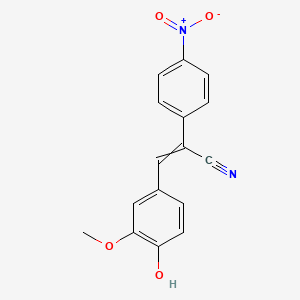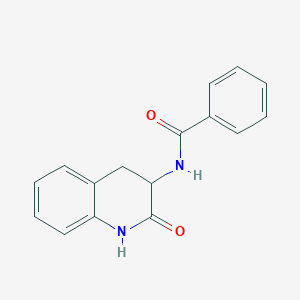
11-Benzylsulfanylundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Benzylsulfanylundecanoic acid is an organic compound characterized by the presence of a benzylsulfanyl group attached to an undecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Benzylsulfanylundecanoic acid typically involves the introduction of a benzylsulfanyl group to an undecanoic acid precursor. One common method includes the reaction of 11-bromoundecanoic acid with benzyl mercaptan under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
11-Benzylsulfanylundecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 11-Benzylsulfanylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
11-Benzylsulfanylundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-Benzylsulfanylundecanoic acid involves its interaction with specific molecular targets. The benzylsulfanyl group can modulate the activity of enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Mercaptoundecanoic acid: Similar structure but with a mercapto group instead of a benzylsulfanyl group.
11-Bromoundecanoic acid: Precursor used in the synthesis of 11-Benzylsulfanylundecanoic acid.
Undecanoic acid: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
4230-09-5 |
|---|---|
Molekularformel |
C18H28O2S |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
11-benzylsulfanylundecanoic acid |
InChI |
InChI=1S/C18H28O2S/c19-18(20)14-10-5-3-1-2-4-6-11-15-21-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,19,20) |
InChI-Schlüssel |
SVCWRQUTOZJFFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)

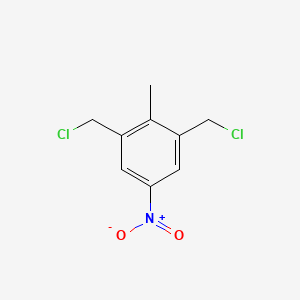
![2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B13996843.png)
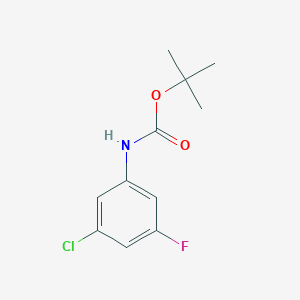
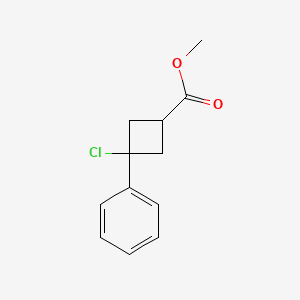
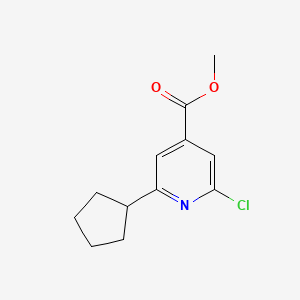
![2,2'-[Naphthalene-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B13996859.png)
